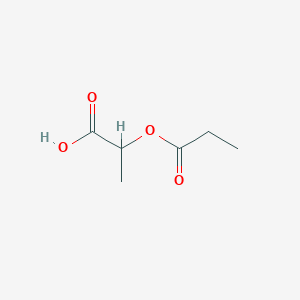

2-Propanoyloxypropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lactic acid propionate is a compound that combines the properties of lactic acid and propionic acid. Lactic acid, also known as 2-hydroxypropanoic acid, is a naturally occurring organic acid commonly found in fermented foods and produced by lactic acid bacteria. Propionic acid, or propanoic acid, is a carboxylic acid with antimicrobial properties, widely used as a food preservative. The combination of these two acids results in lactic acid propionate, which exhibits unique characteristics beneficial in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lactic acid propionate can be synthesized through esterification reactions involving lactic acid and propionic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Lactic Acid+Propionic Acid→Lactic Acid Propionate+Water

Industrial Production Methods: Industrial production of lactic acid propionate often involves microbial fermentation processes. Lactic acid is produced through the fermentation of carbohydrates by lactic acid bacteria, while propionic acid is produced by propionibacteria. The two acids are then combined and subjected to esterification to produce lactic acid propionate. This method is eco-friendly and leverages renewable resources.

Analyse Chemischer Reaktionen

Types of Reactions: Lactic acid propionate undergoes various chemical reactions, including:

Esterification: Formation of esters with alcohols.

Hydrolysis: Breakdown into lactic acid and propionic acid in the presence of water.

Oxidation: Oxidation reactions can lead to the formation of carbon dioxide and water.

Common Reagents and Conditions:

Esterification: Acid catalysts such as sulfuric acid, under reflux conditions.

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Esterification: Esters and water.

Hydrolysis: Lactic acid and propionic acid.

Oxidation: Carbon dioxide and water.

Wissenschaftliche Forschungsanwendungen

Lactic acid propionate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.

Biology: Studied for its antimicrobial properties and its role in metabolic pathways.

Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.

Industry: Utilized in the food industry as a preservative, in the cosmetic industry for its antimicrobial properties, and in the production of biodegradable plastics.

Wirkmechanismus

The mechanism of action of lactic acid propionate involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound targets the lipid bilayer of microbial cells, increasing membrane permeability and causing leakage of cellular contents. This antimicrobial activity makes it effective as a preservative in various applications.

Vergleich Mit ähnlichen Verbindungen

Lactic Acid: Known for its role in fermentation and as a food preservative.

Propionic Acid: Widely used as a food preservative with antimicrobial properties.

Acetic Acid: Another carboxylic acid with preservative properties.

Uniqueness of Lactic Acid Propionate: Lactic acid propionate combines the beneficial properties of both lactic acid and propionic acid, resulting in enhanced antimicrobial activity and broader application potential. Its dual functionality makes it a versatile compound in various fields, from food preservation to industrial applications.

Eigenschaften

CAS-Nummer |

30379-61-4 |

|---|---|

Molekularformel |

C6H10O4 |

Molekulargewicht |

146.14 g/mol |

IUPAC-Name |

2-propanoyloxypropanoic acid |

InChI |

InChI=1S/C6H10O4/c1-3-5(7)10-4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9) |

InChI-Schlüssel |

IIXDEBPBOJRJKB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)OC(C)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.